![molecular formula C12H9N2NaO3 B12314451 Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O3Na. It is also known as sodium 3-(pyridin-4-ylmethoxy)picolinate. This compound is a sodium salt derivative of pyridine carboxylate and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with pyridine-4-methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the two pyridine rings. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved include coordination with metal centers and inhibition of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(pyridin-2-ylmethoxy)pyridine-2-carboxylate
- Sodium 3-(pyridin-3-ylmethoxy)pyridine-2-carboxylate
- Sodium 3-(pyridin-4-ylmethoxy)pyridine-3-carboxylate
Uniqueness
Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the carboxylate moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H9N2NaO3 |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
sodium;3-(pyridin-4-ylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O3.Na/c15-12(16)11-10(2-1-5-14-11)17-8-9-3-6-13-7-4-9;/h1-7H,8H2,(H,15,16);/q;+1/p-1 |
InChI Key |
VNJZEBBDVMMWSD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])OCC2=CC=NC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


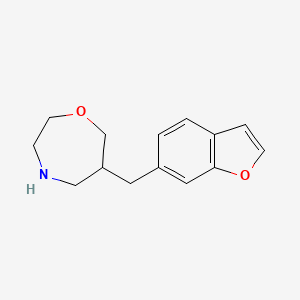
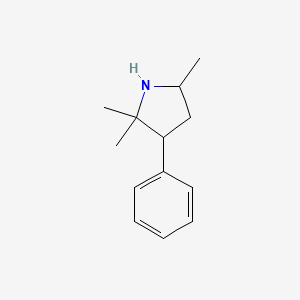
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
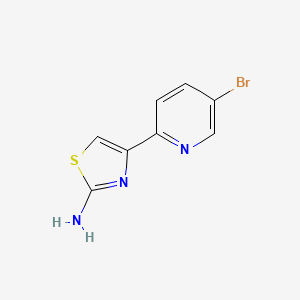
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
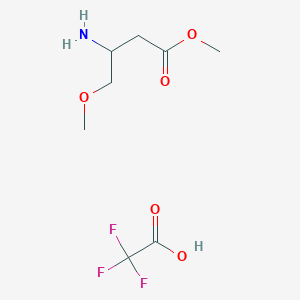
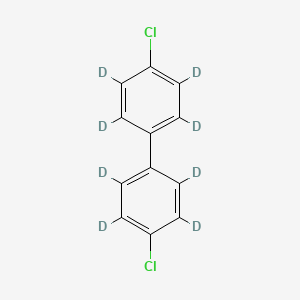
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
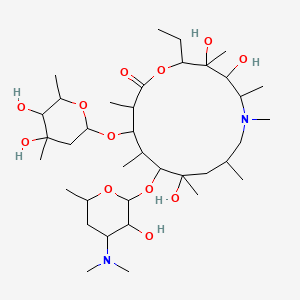
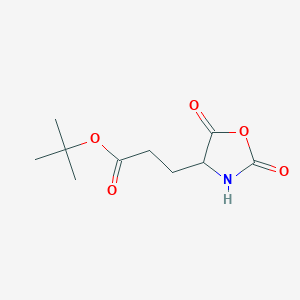
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
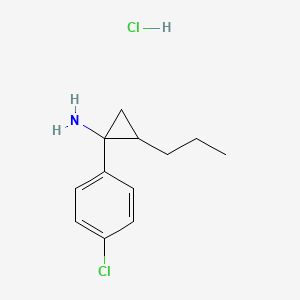
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
